molecular formula C15H26N2O5 B8651525 diethyl 2-acetamido-2-(piperidin-1-ylmethyl)propanedioate CAS No. 7460-52-8

diethyl 2-acetamido-2-(piperidin-1-ylmethyl)propanedioate

Cat. No.: B8651525
CAS No.: 7460-52-8
M. Wt: 314.38 g/mol
InChI Key: ITSRCUZYOGWUPG-UHFFFAOYSA-N
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Description

diethyl 2-acetamido-2-(piperidin-1-ylmethyl)propanedioate is a complex organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an acetamido group, a piperidinylmethyl group, and a propanedioate backbone. Its molecular formula is C15H26N2O4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-acetamido-2-(piperidin-1-ylmethyl)propanedioate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Acetamido Group: This step involves the reaction of an appropriate amine with acetic anhydride to form the acetamido group.

    Introduction of the Piperidinylmethyl Group: This step involves the alkylation of the intermediate with a piperidine derivative.

    Formation of the Propanedioate Backbone: This step involves the esterification of the intermediate with diethyl malonate under acidic or basic conditions.

Industrial Production Methods

In industrial settings, the production of this compound is typically carried out in large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

diethyl 2-acetamido-2-(piperidin-1-ylmethyl)propanedioate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the acetamido or piperidinylmethyl groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or piperidines.

Scientific Research Applications

diethyl 2-acetamido-2-(piperidin-1-ylmethyl)propanedioate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of diethyl 2-acetamido-2-(piperidin-1-ylmethyl)propanedioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Diethyl 2-acetamido-2-(2-phenylethyl)propanedioate
  • 1,3-Diethyl 2-(dimethylamino)ethylpropanedioate

Uniqueness

diethyl 2-acetamido-2-(piperidin-1-ylmethyl)propanedioate is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

CAS No.

7460-52-8

Molecular Formula

C15H26N2O5

Molecular Weight

314.38 g/mol

IUPAC Name

diethyl 2-acetamido-2-(piperidin-1-ylmethyl)propanedioate

InChI

InChI=1S/C15H26N2O5/c1-4-21-13(19)15(16-12(3)18,14(20)22-5-2)11-17-9-7-6-8-10-17/h4-11H2,1-3H3,(H,16,18)

InChI Key

ITSRCUZYOGWUPG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CN1CCCCC1)(C(=O)OCC)NC(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of diethyl acetamidomalonate XC (1.75 g, 8.05 mmol) in THF (20 mL) was added piperidine (0.62 mL, 6.7 mmol) and 36% aqueous solution formaldehyde (0.23 mL, 8.25 mmol). The reaction mixture was stirred at 60° C. for 5 min. The mixture was cooled to −5° C. and kept at this temperature overnight. The precipitate was filtered to produce 1,3-diethyl 2-acetamido-2-(piperidin-1-ylmethyl)propanedioate XCI as a white crystallized solid (1.01 g, 3.21 mmol, 40% yield). 1H NMR (CDCl3) 1.15-1.30 (m, 6H), 1.31-1.56 (m, 6H), 2.03 (s, 3H), 2.30-2.51 (m, 4H), 3.25 (s, 2H), 4.13-4.32 (m, 4H), 6.99 (brs, 1H); ESIMS found for C15H26N2O5 m/z 315 (M+H).
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